(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .
Synthesis Analysis
The main building blocks of lignin, a type of phenolic compound, are the hydroxycinnamyl alcohols (or monolignols) coniferyl alcohol and sinapyl alcohol, with typically minor amounts of p-coumaryl alcohol . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .
Molecular Structure Analysis
The structure of phenolic acids consists of a phenolic ring with an attached carbon chain bearing a carboxylic group . The most important compounds of this family are hydroxybenzoic (C6-C1) and hydroxycinnamic acids (C6-C3) .
Chemical Reactions Analysis
Lignin is a complex natural polymer resulting from the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . These polymers are deposited predominantly in the walls of secondarily thickened cells, making them rigid and impervious .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Scientific Research Applications
-
Scientific Field: Plant Physiology
- Application : The compound is related to the structure of lignin, a complex organic polymer that is important for the formation of cell walls in plants . Lignin makes the cell walls rigid and impervious, which is crucial for the plant’s resistance against various biotic and abiotic stress conditions .
- Methods of Application : The study of this compound in relation to lignin involves the analysis of the biosynthetic pathway of lignin, which includes the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . The main building blocks of lignin are the hydroxycinnamyl alcohols coniferyl alcohol and sinapyl alcohol, with typically minor amounts of p-coumaryl alcohol .
- Results or Outcomes : Understanding the structure and biosynthesis of lignin can help in designing plants that either deposit less lignin or produce lignins that are more amenable to chemical degradation . This has significant implications for the conversion of plant biomass to pulp or biofuels, as the removal of lignin from plant biomass is a costly process .
-
Scientific Field: Medicinal Chemistry
- Application : The compound has been identified in the fruit of Ailanthus altissima, a medicinal plant . The fruit of this plant has been used in traditional Chinese medicine for the treatment of various ailments .
- Methods of Application : The compound was isolated and identified from the fruit of Ailanthus altissima along with other phenylpropionamides, phenols, and flavonoids . The structures of these compounds were elucidated based on spectroscopic analysis .
- Results or Outcomes : The isolated compounds were evaluated for their inhibitory activity against Tobacco mosaic virus (TMV) using the leaf-disc method . Among the compounds isolated, some showed moderate inhibition against TMV .
Future Directions
properties
IUPAC Name |
N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c17-15(20)14(10-11-6-8-13(19)9-7-11)18-16(21)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,17,20)(H,18,21)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBPBEKJXBRSGI-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide | |
CAS RN |
58690-81-6 |
Source
|
Record name | Benzenepropanamide, α-(benzoylamino)-4-hydroxy-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58690-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-benzamido-3-(p-hydroxyphenyl)propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.